Ethyl 1-(2-fluorophenyl)-5-hydroxy-1H-pyrazole-3-carboxylate Ethyl 1-(2-fluorophenyl)-5-hydroxy-1H-pyrazole-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15878513
InChI: InChI=1S/C12H11FN2O3/c1-2-18-12(17)9-7-11(16)15(14-9)10-6-4-3-5-8(10)13/h3-7,14H,2H2,1H3
SMILES:
Molecular Formula: C12H11FN2O3
Molecular Weight: 250.23 g/mol

Ethyl 1-(2-fluorophenyl)-5-hydroxy-1H-pyrazole-3-carboxylate

CAS No.:

Cat. No.: VC15878513

Molecular Formula: C12H11FN2O3

Molecular Weight: 250.23 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 1-(2-fluorophenyl)-5-hydroxy-1H-pyrazole-3-carboxylate -

Specification

Molecular Formula C12H11FN2O3
Molecular Weight 250.23 g/mol
IUPAC Name ethyl 2-(2-fluorophenyl)-3-oxo-1H-pyrazole-5-carboxylate
Standard InChI InChI=1S/C12H11FN2O3/c1-2-18-12(17)9-7-11(16)15(14-9)10-6-4-3-5-8(10)13/h3-7,14H,2H2,1H3
Standard InChI Key NKCYZCCFQKMYBL-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=CC(=O)N(N1)C2=CC=CC=C2F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Characteristics

The compound’s IUPAC name, ethyl 2-(2-fluorophenyl)-3-oxo-1H-pyrazole-5-carboxylate, reflects its substitution pattern: a 2-fluorophenyl group at N-1, a ketone at C-3, and an ethyl ester at C-5. Its canonical SMILES string, CCOC(=O)C1=CC(=O)N(N1)C2=CC=CC=C2F, confirms the planar pyrazole ring fused to a fluorinated benzene moiety. X-ray crystallography of analogous pyrazoles reveals dihedral angles between aromatic rings of ~77°, suggesting moderate conjugation between the pyrazole and phenyl groups .

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₂H₁₁FN₂O₃
Molecular Weight250.23 g/mol
Melting PointNot reported
SolubilityLikely polar aprotic solvents
Storage Conditions2–8°C
CAS Registry Number1034303-23-5

The absence of melting point data underscores the need for further characterization. Computational models predict logP values of ~2.1, indicating moderate lipophilicity suitable for blood-brain barrier penetration.

Synthesis and Manufacturing

Synthetic Routes

The synthesis typically involves condensation reactions between hydrazine derivatives and carbonyl-containing precursors. A common pathway (Fig. 1) proceeds via:

  • Formation of the pyrazole ring: Reaction of 2-fluorophenylhydrazine with diethyl oxalate under basic conditions yields the intermediate ethyl 5-hydroxy-1H-pyrazole-3-carboxylate .

  • Functionalization: Subsequent alkylation or acylation introduces the 2-fluorophenyl group at N-1.

Optimization efforts focus on solvent selection (e.g., ethanol or acetic acid) and catalysts (e.g., sodium ethoxide) to improve yields, which currently range from 60–96% for analogous pyrazoles .

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)Reference
Pyrazole ring formationDiethyl oxalate, NaOEt, ethanol, reflux75
N-1 substitution2-Fluorophenyl bromide, K₂CO₃, DMF68

Biological and Pharmacological Profile

Anti-Inflammatory Activity

Pyrazole derivatives demonstrate COX-2 inhibition and reduced prostaglandin synthesis. In carrageenan-induced rat paw edema models, ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate (a structural analog) showed 58% edema reduction at 50 mg/kg, comparable to indomethacin . While direct data for the 2-fluorophenyl variant are lacking, fluorine’s electron-withdrawing effects may enhance receptor binding affinity.

Comparative Analysis with Related Pyrazole Derivatives

Structural Analogues

  • Ethyl 5-amino-1-(4-methylphenylsulfonyl)-1H-pyrazole-4-carboxylate: Lacks the 2-fluorophenyl group but shows similar hydrogen-bonding patterns and π–π stacking .

  • Triazolo[4,3-b]tetrazines: Exhibit enhanced antibacterial activity (MIC: 2 µg/mL) due to fused heterocyclic systems .

Fluorine substitution improves metabolic stability but may reduce aqueous solubility compared to non-fluorinated analogs .

Future Research Directions

  • Pharmacokinetic Studies: Assess oral bioavailability and half-life in mammalian models.

  • Target Identification: Screen against kinase or protease libraries to identify molecular targets.

  • SAR Optimization: Synthesize analogs with varied substituents (e.g., Cl, CF₃) at the phenyl ring.

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